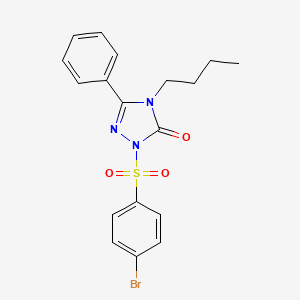

2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

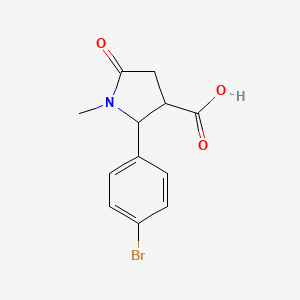

The compound is a complex organic molecule that contains several functional groups, including a bromophenyl sulfonyl group, a butyl group, a phenyl group, and a 2,4-dihydro-3H-1,2,4-triazol-3-one group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, it might involve electrophilic aromatic substitution, a common reaction in organic chemistry involving aromatic rings .Chemical Reactions Analysis

The compound likely undergoes reactions typical of its functional groups. For instance, the bromophenyl sulfonyl group might undergo nucleophilic substitution reactions .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Applications

Several studies have synthesized derivatives of 1,2,4-triazole incorporating diphenyl sulfone moieties to explore their antibacterial effects. For instance, Bărbuceanu et al. (2009) synthesized S-alkylated 1,2,4-triazoles with potential antibacterial activity by alkylation of 5-{4-((4-bromophenyl)sulfonyl)phenyl}-4-(3/4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. These compounds were tested for their antibacterial effects, highlighting the significance of incorporating diphenyl sulfone moieties for enhancing antibacterial properties (Bărbuceanu et al., 2009).

Antifungal and Antimicrobial Effects

Research on the antimicrobial and antifungal activities of 1,2,4-triazole derivatives has been extensive. Demirbaş et al. (2009) synthesized new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigated their antimicrobial activities, revealing good activity against a variety of microorganisms (Demirbaş et al., 2009).

Potential Drug Candidates for Type II Diabetes

The therapeutic applications of 1,2,4-triazoles have also been explored in the context of type II diabetes. For example, ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol and evaluated their biological potential as potent inhibitors of α-glucosidase enzyme, suggesting their potential as new drug candidates for treating type II diabetes (ur-Rehman et al., 2018).

Surface Activity and Antimicrobial Properties

El-Sayed (2006) investigated the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, indicating their potential use as biologically active heterocycles with antimicrobial activity and as surface active agents (El-Sayed, 2006).

Antimicrobial and Antifungal Activity of Novel Derivatives

Research continues to explore the synthesis of novel 1,2,4-triazole derivatives with enhanced antimicrobial and antifungal activities. For instance, Patil et al. (2010) prepared novel triazolo-3-ones and their corresponding sulfones, demonstrating significant antibacterial activity against various bacterial strains (Patil et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfonyl-4-butyl-5-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O3S/c1-2-3-13-21-17(14-7-5-4-6-8-14)20-22(18(21)23)26(24,25)16-11-9-15(19)10-12-16/h4-12H,2-3,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYKCMXVELCATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN(C1=O)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2598161.png)

![1-[(4-Chlorophenyl)methyl]-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one](/img/structure/B2598163.png)

![N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide](/img/structure/B2598167.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)

![3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride](/img/structure/B2598172.png)

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)